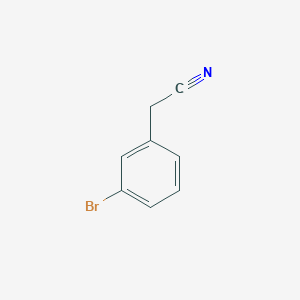

3-Bromophenylacetonitrile

Descripción general

Descripción

3-Bromophenylacetonitrile (CAS 31938-07-5), also known as 3-bromobenzyl cyanide, is a brominated aromatic nitrile with the molecular formula C₈H₆BrN and a molecular weight of 196.04 g/mol . It is widely used in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals . Key physical properties include a melting point of 27–28°C, boiling point of 145–147°C, and a density of 1.51 g/cm³ . Its cyano (–CN) and bromine (–Br) groups enable diverse reactivity, such as participation in hydrogen bonding and electrophilic substitution reactions .

Métodos De Preparación

The preparation of 3-Bromobenzyl cyanide typically involves a multi-step synthetic route:

Chlorination of Toluene: Toluene is chlorinated to form benzyl chloride.

Conversion to Benzyl Cyanide: Benzyl chloride is then converted to benzyl cyanide by reacting with sodium cyanide in an alcoholic solution.

Bromination: Finally, benzyl cyanide is brominated using bromine vapor in the presence of sunlight.

Análisis De Reacciones Químicas

3-Bromobenzyl cyanide undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly documented.

Polymerization: In the presence of metals and some metal compounds, it may polymerize.

Aplicaciones Científicas De Investigación

3-Bromobenzyl cyanide has several applications in scientific research:

Biology and Medicine: Its derivatives are studied for their potential biological activities, including receptor binding and enzyme inhibition.

Industry: It has been used historically as a tear gas agent due to its potent lachrymatory effects.

Mecanismo De Acción

The primary mechanism of action of 3-Bromobenzyl cyanide involves its interaction with the mucous membranes of the eyes and respiratory tract. It causes irritation and tearing by stimulating the sensory nerves in these tissues .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-bromophenylacetonitrile with structurally related brominated phenylacetonitriles and derivatives, focusing on physical properties, chemical interactions, and applications.

Positional Isomers

(a) 4-Bromophenylacetonitrile (CAS 16532-79-9)

- Molecular Formula : C₈H₆BrN (same as 3-bromo isomer).

- Physical Properties : Boiling point (145–147°C ) matches the 3-bromo isomer, but melting point data is unspecified .

(b) 2-Bromophenylacetonitrile (CAS 19472-74-3)

- Molecular Formula : C₈H₆BrN.

- Physical Properties : Lower melting point (1°C ) and slightly lower boiling point (140–141°C ) compared to the 3-bromo isomer .

- Reactivity: The ortho-substituted bromine creates steric hindrance, which may reduce accessibility of the cyano group for hydrogen bonding or nucleophilic attacks .

Derivatives with Additional Substituents

(a) 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile (CAS 2383782-11-2)

- Molecular Formula : C₉H₄BrClF₃N.

- Molecular Weight : 298.48 g/mol (higher due to Cl and CF₃ groups) .

- Impact of Substituents : The electron-withdrawing –CF₃ group enhances electrophilicity, while the –Cl group may facilitate halogen bonding. These modifications likely increase reactivity in cross-coupling reactions compared to unsubstituted this compound.

(b) 4-Bromo-3-hydroxyphenylacetonitrile (CAS 690635-86-0)

- Key Feature : A hydroxyl (–OH) group introduces hydrogen-bonding capability, enhancing solubility in polar solvents like water or alcohols .

- Applications: The –OH group makes this derivative suitable for synthesizing polyphenols or coordinating metal catalysts, unlike the non-hydroxylated 3-bromo compound.

Chemical Interactions and Reactivity

Non-Covalent Interactions

- Hydrogen Bonding: The cyano group in this compound forms strong hydrogen bonds with carboxyl (–COOH) groups (e.g., in levulinic acid), with a binding energy (BE) of –15.36 kcal·mol⁻¹ dominated by electrostatic interactions .

- Halogen Interactions : Weak F⋯Br interactions are observed in systems containing fluorinated compounds (e.g., PFBA), though these are less significant than hydrogen bonds .

Comparative Binding Energies

| Compound Pair | Binding Energy (kcal·mol⁻¹) | Dominant Interaction |

|---|---|---|

| This compound + PFBA | –15.36 | Electrostatic (–15.46) |

| PFBA + Levulinic Acid | –11.12 | Electrostatic (–16.09) |

The higher BE for this compound compared to levulinic acid highlights the cyano group’s stronger interaction with PFBA.

Actividad Biológica

3-Bromophenylacetonitrile (CAS No. 31938-07-5), also known as 3-bromobenzyl cyanide, is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

- Molecular Formula : C₈H₆BrN

- Molar Mass : 196.04 g/mol

- Melting Point : 25-28 °C

- Boiling Point : 275 °C

- Density : Approximately 1.5466 g/cm³

This compound is primarily studied for its role in synthesizing novel ligands for the 5-HT7 serotonin receptor , which plays a critical role in various neurological processes. The interaction of this compound with serotonin receptors suggests that it may modulate serotonin signaling pathways, potentially influencing mood, cognition, and other physiological responses .

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

- Receptor Binding : It has been shown to bind selectively to the 5-HT7 receptor, which is implicated in mood regulation and other central nervous system functions.

- Enzyme Inhibition : Some studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table comparing several related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine on phenyl ring | Potential serotonin receptor ligand |

| Chloroacetophenone | Chlorine atom on phenyl ring | Lachrymatory agent |

| 2-Bromo-2-(3-bromophenyl)acetonitrile | Dual bromination pattern | Notable biological activities |

| Benzyl Cyanide | No halogen substituents | Precursor with different reactivity |

Case Studies and Research Findings

- Serotonin Receptor Studies : A study conducted by researchers highlighted the synthesis of aminoethylbiphenyls from this compound, demonstrating its utility in developing selective ligands for the 5-HT7 receptor. These ligands showed promising results in modulating serotonin-related activities in vitro .

- Toxicological Profile : The compound is classified as hazardous, with acute toxicity observed through various exposure routes (oral, dermal, inhalation). It can cause skin irritation and serious eye damage, indicating the need for careful handling during research applications .

- Industrial Applications : Historically used as a tear gas agent due to its lachrymatory effects, the compound's industrial applications highlight its potency and the importance of understanding its biological effects beyond just chemical synthesis .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Bromophenylacetonitrile, and how do they influence experimental design?

- Answer : this compound (CAS 31938-07-5) has a molecular weight of 196.04, melting point (mp) of 27–28°C, boiling point (bp) of 145–147°C, and density (d) of 1.51. These properties dictate solvent selection (e.g., polar aprotic solvents for reactions below 145°C) and handling protocols (e.g., storage at controlled temperatures to avoid decomposition). Its high boiling point suggests suitability for reflux conditions in nucleophilic substitution reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is classified with risk phrases R20/21/22 (harmful by inhalation, skin contact, and ingestion) and safety phrases S26 (immediate eye rinsing) and S36 (protective clothing). Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to moisture, as it may release toxic HCN under acidic conditions .

Q. How can researchers validate the purity of this compound, and what analytical methods are most effective?

- Answer : Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity assessment (>95% purity as per supplier standards). Complementary techniques include IR spectroscopy (to confirm nitrile C≡N stretch at ~2250 cm⁻¹) and NMR (¹H/¹³C) to verify aromatic bromine substitution patterns .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel routes for this compound derivatives?

- Answer : AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) suggest starting from bromobenzene derivatives. For example, a Friedel-Crafts acetylation followed by cyanation or direct bromination of phenylacetonitrile using N-bromosuccinimide (NBS) under radical conditions. Computational modeling can optimize reaction pathways to minimize byproducts like 4-bromo isomers .

Q. What strategies resolve contradictions in reported melting points for brominated phenylacetonitrile isomers?

- Answer : Discrepancies (e.g., this compound mp 27–28°C vs. 4-Bromo isomer mp 1°C) arise from polymorphic forms or impurities. Recrystallization in hexane/ethyl acetate (3:1) followed by differential scanning calorimetry (DSC) can standardize mp measurements. Cross-validate with X-ray crystallography to confirm molecular packing .

Q. How does steric hindrance from the bromine substituent affect functionalization reactions of this compound?

- Answer : The meta-bromine group creates steric and electronic challenges in electrophilic aromatic substitution (EAS). For example, Suzuki-Miyaura coupling requires Pd catalysts with bulky ligands (e.g., SPhos) to enhance reactivity. Computational studies (DFT) show reduced electron density at the para position, favoring cross-coupling at the ortho position .

Q. What advanced purification techniques are recommended for isolating this compound from reaction mixtures?

- Answer : Use vacuum distillation (bp 145–147°C at 760 mmHg) for bulk separation. For trace impurities, employ preparative HPLC with a C18 column (acetonitrile/water gradient). Monitor purity via LC-MS to detect brominated byproducts (e.g., dibrominated analogs) .

Q. How can researchers mitigate hydrolysis of the nitrile group during prolonged storage of this compound?

- Answer : Store under inert gas (argon) at −20°C with molecular sieves (3Å) to prevent moisture ingress. Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated degradation. Periodically test for HCN release using colorimetric assays .

Q. What role does this compound play in synthesizing bioactive molecules, and what methodological optimizations are needed?

- Answer : It serves as a precursor for antipsychotic agents (e.g., brominated benzodiazepines). Optimize Buchwald-Hartwig amination using Pd2(dba)3/Xantphos to introduce amine functionalities. Monitor reaction progress via in situ IR to avoid over-alkylation .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Propiedades

IUPAC Name |

2-(3-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZYFBXKWIQKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075322 | |

| Record name | 3-Bromobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31938-07-5 | |

| Record name | (3-Bromophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31938-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.